molecular formula C5H8O3 B13061527 (3R)-3-(Hydroxymethyl)oxolan-2-one

(3R)-3-(Hydroxymethyl)oxolan-2-one

Katalognummer: B13061527
Molekulargewicht: 116.11 g/mol
InChI-Schlüssel: SQGFUXSRIIEVCU-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-(Hydroxymethyl)oxolan-2-one is a chemical compound with a unique structure that includes a hydroxymethyl group attached to an oxolan-2-one ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(Hydroxymethyl)oxolan-2-one can be achieved through several methods. One common approach involves the reaction of a suitable precursor with a hydroxymethylating agent under controlled conditions. For example, the reaction of an oxolan-2-one derivative with formaldehyde in the presence of a base can yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-(Hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxolan-2-one ring can be reduced to form a diol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: (3R)-3-(Carboxymethyl)oxolan-2-one

    Reduction: (3R)-3-(Hydroxymethyl)oxolan-2-diol

    Substitution: (3R)-3-(Substituted methyl)oxolan-2-one

Wissenschaftliche Forschungsanwendungen

(3R)-3-(Hydroxymethyl)oxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Wirkmechanismus

The mechanism of action of (3R)-3-(Hydroxymethyl)oxolan-2-one involves its interaction with molecular targets and pathways within biological systems. For example, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3R)-3-(Hydroxymethyl)oxolan-2-one: Unique due to its specific structure and functional groups.

    (3R)-3-(Hydroxymethyl)tetrahydrofuran-2-one: Similar structure but with a different ring system.

    (3R)-3-(Hydroxymethyl)oxane-2-one: Similar functional groups but with a different ring size.

Uniqueness

This compound is unique due to its specific combination of a hydroxymethyl group and an oxolan-2-one ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C5H8O3

Molekulargewicht

116.11 g/mol

IUPAC-Name

(3R)-3-(hydroxymethyl)oxolan-2-one

InChI

InChI=1S/C5H8O3/c6-3-4-1-2-8-5(4)7/h4,6H,1-3H2/t4-/m1/s1

InChI-Schlüssel

SQGFUXSRIIEVCU-SCSAIBSYSA-N

Isomerische SMILES

C1COC(=O)[C@H]1CO

Kanonische SMILES

C1COC(=O)C1CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.